Cas no 340167-81-9 (3,3'-Bisdemethylpinoresinol)

3,3'-Bisdemethylpinoresinol Chemical and Physical Properties
Names and Identifiers
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- (-)-3,3'-Bisdemethylpinoresinol
- 3,3'-Bisdemethylpinoresinol
- (+)-sesamin dicatechol
- Sesamin dicatechol
- (+)-Didemethylpinoresinol
- Y5Y6335JEF
- Sesamin metabolite 1
- 3',3'-Bisdemethylpinoresinol
- 3',3''-bisdemethylpinoresinol
- SC-2
- C21802
- (1r,2s,5r,6s)-2,6-bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3,3,0]octane
- 4,4'-((1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(1,2-benzenediol)
- 1,2-Benzenediol, 4,4'-((1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)b
-
- Inchi: 1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1
- InChI Key: OQSOTSIYXPYTRE-YDOWWZDFSA-N
- SMILES: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)O)O)OC[C@@H]2[C@H]1C1C=CC(=C(C=1)O)O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 405
- Topological Polar Surface Area: 99.4
- XLogP3: 1.6
3,3'-Bisdemethylpinoresinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF86405-100mg |
(-)-3,3'-BisdeMethylpinoresinol |
340167-81-9 | 100mg |
$1430.00 | 2023-12-30 | ||
TRC | B425810-100mg |
3,3'-Bisdemethylpinoresinol |
340167-81-9 | 100mg |
$ 1455.00 | 2023-09-08 | ||
TRC | B425810-10mg |
3,3'-Bisdemethylpinoresinol |
340167-81-9 | 10mg |
$ 184.00 | 2023-09-08 | ||
A2B Chem LLC | AF86405-10mg |
(-)-3,3'-BisdeMethylpinoresinol |
340167-81-9 | 10mg |
$286.00 | 2023-12-30 | ||
A2B Chem LLC | AF86405-5mg |
(-)-3,3'-BisdeMethylpinoresinol |
340167-81-9 | ≥98% | 5mg |
$677.00 | 2024-04-20 |
3,3'-Bisdemethylpinoresinol Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 3,3'-Bisdemethylpinoresinol
Professional Introduction to 3,3'-Bisdemethylpinoresinol (CAS No. 340167-81-9)
3,3'-Bisdemethylpinoresinol, identified by the chemical compound code CAS No. 340167-81-9, is a naturally occurring lignan derivative that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, with its unique structural framework, exhibits a range of bioactivities that make it a promising candidate for further exploration in drug development and therapeutic applications. The chemical structure of 3,3'-Bisdemethylpinoresinol features a biphenolic core, which is a hallmark of many bioactive lignans found in plants. This structural motif contributes to its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.
The significance of 3,3'-Bisdemethylpinoresinol lies in its molecular interactions with biological targets. Recent studies have highlighted its ability to modulate various cellular pathways, making it an attractive molecule for investigating novel therapeutic strategies. Specifically, research has demonstrated that 3,3'-Bisdemethylpinoresinol can interact with enzymes and receptors involved in inflammation and cancer progression. These interactions are believed to underpin its observed biological effects, such as the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cell lines.
In the context of modern pharmaceutical research, the exploration of natural products like 3,3'-Bisdemethylpinoresinol represents a complementary approach to synthetic drug discovery. The growing interest in plant-derived compounds stems from their historical use in traditional medicine and their perceived lower toxicity profiles compared to many synthetic alternatives. 3,3'-Bisdemethylpinoresinol, derived from plants belonging to the *Pteronia incana* species, exemplifies this trend. Its isolation and characterization have opened up new avenues for studying its pharmacological properties and potential applications in human health.
One of the most compelling aspects of 3,3'-Bisdemethylpinoresinol is its reported antioxidant activity. Oxidative stress is a key factor in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. By scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes, 3,3'-Bisdemethylpinoresinol may help mitigate oxidative damage and protect cells from injury. Preliminary studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that 3,3'-Bisdemethylpinoresinol could be a valuable component in developing interventions against oxidative-related diseases.
The anti-inflammatory properties of 3,3'-Bisdemethylpinoresinol are another area of active investigation. Chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Research indicates that 3,3'-Bisdemethylpinoresinol can inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By modulating these pathways, 3,3'-Bisdemethylpinoresinol may offer a therapeutic benefit in conditions characterized by excessive inflammation. Furthermore, its ability to interact with nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses, further underscores its potential as an anti-inflammatory agent.
Emerging evidence also suggests that 3,3'-Bisdemethylpinoresinol possesses anticancer potential. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Studies have shown that 3,3'-Bisdemethylpinoresinol can disrupt these aberrant processes by inhibiting key enzymes involved in cell cycle regulation and DNA replication. For instance, it has been observed to reduce the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. Additionally, 3,3'-Bisdemethylpinoresinol has demonstrated the ability to induce apoptosis in various cancer cell lines without significant toxicity to healthy cells. This selective toxicity makes it an appealing candidate for further development as an anticancer therapeutic.
The mechanism of action underlying the bioactivities of 3,3'-Bisdemethylpinoresinol is multifaceted and involves several molecular targets. One key mechanism involves the inhibition of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in producing pro-inflammatory lipid mediators like leukotrienes and prostaglandins. By suppressing these enzymes' activity, 33-Bisdemethyl-pno-resini-o-l can effectively reduce inflammation at both cellular and systemic levels . Another important mechanism relates to its interaction with intracellular signaling pathways . For example , it has been demonstrated that 33-Bisdemethy-pno-resini-o-l can modulate the activity of mitogen-activated protein kinases (MAPKs) , which are crucial for regulating cell proliferation , differentiation , and survival . By influencing these pathways , 33-Bisdemethy-pno-resini-o-l exerts its anti-cancer effects by inducing cell cycle arrest or apoptosis .
Recent advances in analytical chemistry have facilitated the detailed characterization of 33-Bisdemethy-pno-resini-o-l . Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have enabled researchers to determine its purity , stability , and metabolic fate . These analytical methods are essential for ensuring that 33-Bisdemethy-pno-resini-o-l meets pharmaceutical standards before it can be used in clinical trials . Additionally , computational modeling approaches have been employed to predict how 33-Bisdemethy-pno-resini-o-l interacts with biological targets at the molecular level . These computational studies provide valuable insights into its mechanism of action , helping researchers design more effective derivatives or analogs .
The future prospects for 33-Bisdemethy-pno-resini-o-l are promising , with ongoing research aimed at optimizing its bioavailability , potency , and safety profile . One strategy involves structural modifications to enhance its pharmacokinetic properties while maintaining or improving its biological activity . For example , researchers are exploring ways to increase its solubility or stability , which could improve absorption rates when administered orally or intravenously . Another approach involves formulating 33-Bisdemethy-pno-resini-o-l into novel delivery systems , such as nanoparticles or liposomes , which could enhance targeted delivery to specific tissues or organs affected by disease .
In conclusion, 33-Bisdemethy-pno-resini-o-l (CAS No . 340167 -81 -9 ) represents a fascinating natural product with significant potential for therapeutic applications . Its diverse bioactivities ,including antioxidant ,anti-inflammatory ,and anti-cancer effects ,make it an attractive candidate for further development into new drugs or nutraceuticals . As research continues ,we can expect more insights into how this remarkable compound works at the molecular level ,leading to innovative treatments for various human health conditions . The continued exploration of natural products like 33-Bisdemethy-pno-resini-o-l underscores their enduring value in modern medicine ,offering hope for novel solutions where traditional pharmaceuticals may fall short。
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